(2S)-2-Pyridin-3-ylpropan-1-ol
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Overview
Description
(2S)-2-Pyridin-3-ylpropan-1-ol: is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Pyridin-3-ylpropan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the propanol group. One common method is the reduction of pyridine-3-carboxaldehyde using a chiral reducing agent to obtain the desired this compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Pyridin-3-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.
Reduction: Various pyridine derivatives with modified side chains.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: (2S)-2-Pyridin-3-ylpropan-1-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-Pyridin-3-ylpropan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
(2S)-2-Pyridin-3-ylpropan-1-amine: Similar structure with an amine group instead of a hydroxyl group.
(2S)-2-Pyridin-3-ylpropan-1-thiol: Contains a thiol group instead of a hydroxyl group.
(2S)-2-Pyridin-3-ylpropan-1-ester: Ester derivative with different functional properties.
Uniqueness: (2S)-2-Pyridin-3-ylpropan-1-ol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group allows for hydrogen bonding and interactions with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2S)-2-pyridin-3-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGLUJFAHOUNKV-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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